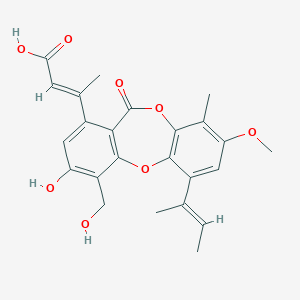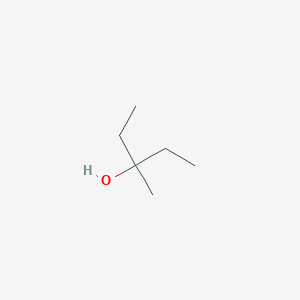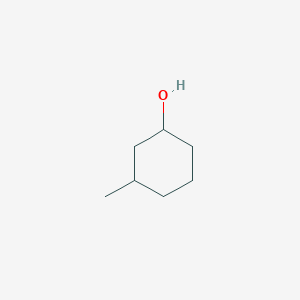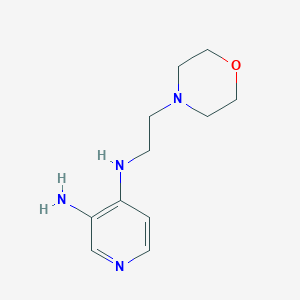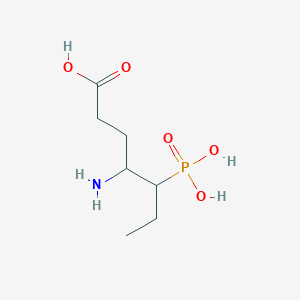
4-Amino-5-phosphonoheptanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-5-phosphonoheptanoic acid (AP7) is a synthetic compound that belongs to the class of NMDA receptor antagonists. It is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a glutamate receptor that plays a crucial role in the central nervous system (CNS) and is involved in various physiological and pathological processes. AP7 has been extensively studied for its potential applications in research, particularly in the field of neuroscience and neuropharmacology.
作用机制
4-Amino-5-phosphonoheptanoic acid acts as a competitive antagonist of the NMDA receptor by binding to the glycine site of the receptor and blocking the binding of the co-agonist glycine. This results in the inhibition of the NMDA receptor-mediated calcium influx and the downstream signaling pathways that are involved in synaptic plasticity and neuronal survival. 4-Amino-5-phosphonoheptanoic acid has been shown to selectively block the NMDA receptor and has no effect on other glutamate receptors, such as AMPA and kainate receptors.
Biochemical and Physiological Effects:
4-Amino-5-phosphonoheptanoic acid has been shown to have various biochemical and physiological effects on the CNS. It has been shown to block the induction of long-term potentiation (LTP), which is a cellular mechanism that underlies learning and memory. 4-Amino-5-phosphonoheptanoic acid has also been shown to reduce the excitability of neurons and to inhibit the generation of epileptiform activity. In addition, 4-Amino-5-phosphonoheptanoic acid has been shown to have neuroprotective effects by preventing the excitotoxicity that is associated with ischemia, traumatic brain injury, and neurodegenerative diseases.
实验室实验的优点和局限性
4-Amino-5-phosphonoheptanoic acid has several advantages for lab experiments. It is a potent and selective antagonist of the NMDA receptor, which allows for the specific modulation of the glutamatergic neurotransmission. It is also a stable compound that can be easily synthesized and stored. However, 4-Amino-5-phosphonoheptanoic acid has some limitations for lab experiments. It has a short half-life and a low solubility in aqueous solutions, which can limit its effectiveness in some experimental paradigms. In addition, 4-Amino-5-phosphonoheptanoic acid can have off-target effects on other proteins and receptors, which can complicate the interpretation of the results.
未来方向
There are several future directions for the use of 4-Amino-5-phosphonoheptanoic acid in scientific research. One direction is the development of new analogs of 4-Amino-5-phosphonoheptanoic acid that have improved pharmacological properties, such as longer half-life, higher solubility, and greater selectivity for the NMDA receptor. Another direction is the use of 4-Amino-5-phosphonoheptanoic acid in combination with other drugs that target different aspects of the glutamatergic system, such as the metabotropic glutamate receptors (mGluRs) and the glutamate transporters. Finally, 4-Amino-5-phosphonoheptanoic acid can be used to investigate the role of the NMDA receptor in various CNS disorders, such as depression, schizophrenia, and addiction, and to develop new therapeutic strategies for these disorders.
合成方法
The synthesis of 4-Amino-5-phosphonoheptanoic acid involves several steps, including the protection of the carboxylic acid group, the coupling of the protected acid with an amine, and the deprotection of the final product. The most commonly used method for the synthesis of 4-Amino-5-phosphonoheptanoic acid is the Fmoc-based solid-phase peptide synthesis (SPPS) method, which involves the sequential addition of protected amino acids to a resin-bound peptide chain. The final product is obtained after the cleavage of the peptide from the resin and the deprotection of the amino and carboxylic acid groups.
科学研究应用
4-Amino-5-phosphonoheptanoic acid has been extensively used in scientific research for its ability to selectively block the NMDA receptor and modulate the glutamatergic neurotransmission. It has been used to investigate the role of the NMDA receptor in various physiological and pathological processes, such as learning and memory, synaptic plasticity, pain perception, epilepsy, and neurodegenerative diseases. 4-Amino-5-phosphonoheptanoic acid has also been used to study the mechanisms of action of other drugs that target the NMDA receptor and to develop new therapeutic strategies for the treatment of CNS disorders.
属性
CAS 编号 |
133983-29-6 |
|---|---|
产品名称 |
4-Amino-5-phosphonoheptanoic acid |
分子式 |
C7H16NO5P |
分子量 |
225.18 g/mol |
IUPAC 名称 |
4-amino-5-phosphonoheptanoic acid |
InChI |
InChI=1S/C7H16NO5P/c1-2-6(14(11,12)13)5(8)3-4-7(9)10/h5-6H,2-4,8H2,1H3,(H,9,10)(H2,11,12,13) |
InChI 键 |
KIMRBNZIAMMDRY-UHFFFAOYSA-N |
SMILES |
CCC(C(CCC(=O)O)N)P(=O)(O)O |
规范 SMILES |
CCC(C(CCC(=O)O)N)P(=O)(O)O |
同义词 |
4-amino-5-phosphonoheptanoic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



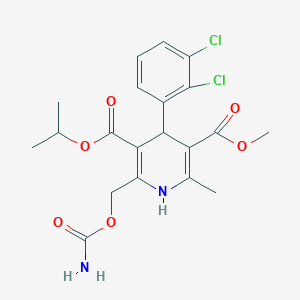
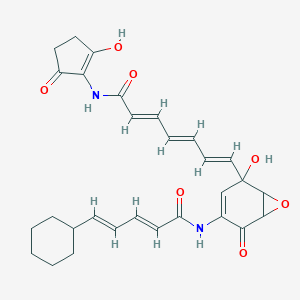
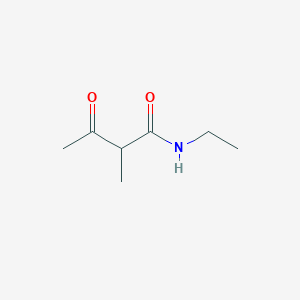
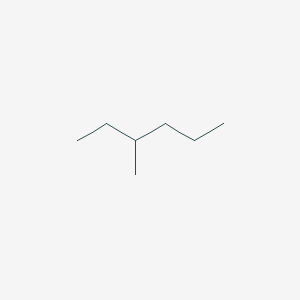

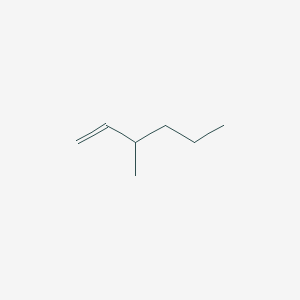
![Methyl (1R,5S)-7-hydroxy-9-(2-methoxy-2-oxoethyl)-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B165627.png)
